molecular formula C8H12BrNO B13585790 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole

4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole

Cat. No.: B13585790
M. Wt: 218.09 g/mol
InChI Key: HIQMFYYKCNVNON-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole is a heterocyclic compound that contains both bromine and oxazole functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole typically involves the bromination of 2-tert-butyl-5-methyl-1,3-oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-tert-butyl-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the oxazole ring can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-2-tert-butyl-5-methyl-1,3-oxazole

InChI

InChI=1S/C8H12BrNO/c1-5-6(9)10-7(11-5)8(2,3)4/h1-4H3

InChI Key

HIQMFYYKCNVNON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)Br

Origin of Product

United States

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